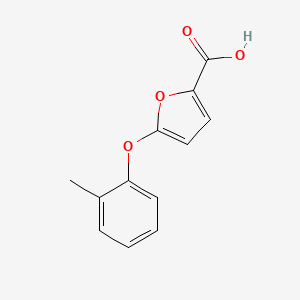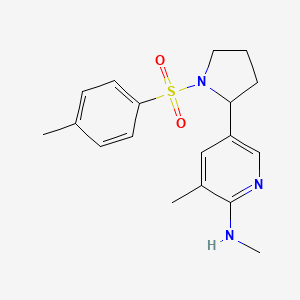![molecular formula C38H48ClN2NaO6S2+2 B11816225 Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)
Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure ist eine komplexe organische Verbindung mit erheblichen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Sulfonsäuregruppe, ein chlor-substituiertes Cyclohexen und eine Indolium-Einheit umfasst. Ihre Summenformel lautet C45H48ClN2NaO6S2, und sie hat ein Molekulargewicht von 835,45 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure umfasst mehrere SchritteDie Reaktionsbedingungen erfordern oft eine Inertatmosphäre und kontrollierte Temperaturen, um die Stabilität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie ist üblich, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Indolium-Einheit verändern und zur Bildung reduzierter Derivate führen.
Substitution: Die Chlor-Gruppe kann durch andere Nukleophile substituiert werden, was zu einer Vielzahl von substituierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Inertatmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfonatderivaten führen, während Substitutionsreaktionen eine Reihe von substituierten Indoliumverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird zur Untersuchung von Zellprozessen und als Fluoreszenzsonde für bildgebende Anwendungen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an zelluläre Rezeptoren binden, Signalwege modulieren und Zellfunktionen beeinflussen. Die Sulfonsäuregruppe erhöht ihre Löslichkeit und Bioverfügbarkeit, während die Indolium-Einheit zu ihrer biologischen Aktivität beiträgt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid involves multiple stepsThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the indolium moiety, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a range of substituted indolium compounds .
Wissenschaftliche Forschungsanwendungen
Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, modulating signaling pathways and influencing cellular functions. The sulfonate group enhances its solubility and bioavailability, while the indolium moiety contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]vinyl]cyclopent-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure: Ähnliche Struktur, jedoch mit einem Cyclopentenring anstelle von Cyclohexen.
Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]vinyl]cyclopent-1-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure: Eine weitere ähnliche Verbindung mit geringfügigen Variationen in der Ringstruktur.
Einzigartigkeit
Die Einzigartigkeit von Natrium;4-[2-[2-[2-Chlor-3-[2-[3,3-Dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-yliden]ethyliden]-3,3-dimethylindol-1-yl]butan-1-sulfonsäure liegt in ihren spezifischen Strukturmerkmalen, wie der Kombination aus Sulfonsäuregruppe, chlor-substituiertem Cyclohexen und Indolium-Einheit. Diese Merkmale tragen zu ihren besonderen chemischen und biologischen Eigenschaften bei, die sie für verschiedene Anwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C38H48ClN2NaO6S2+2 |
|---|---|
Molekulargewicht |
751.4 g/mol |
IUPAC-Name |
sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p+1 |
InChI-Schlüssel |
QQIQAVJARACLHE-UHFFFAOYSA-O |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)



![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)


![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)


![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)

![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)
